

# Application Note: Comprehensive Analytical Characterization of Paroxol Tosylate

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## Compound of Interest

Compound Name: Paroxol Tosylate

Cat. No.: B023848

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## Abstract

This document provides a comprehensive guide to the analytical techniques for the full characterization of **Paroxol Tosylate**, a critical intermediate in the synthesis of Paroxetine.<sup>[1]</sup> The protocols and methodologies detailed herein are designed for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, and quality of **Paroxol Tosylate**. This guide emphasizes the rationale behind method selection and provides detailed, step-by-step protocols for chromatographic, spectroscopic, and thermal analysis techniques.

## Introduction: The Critical Role of Paroxol Tosylate Characterization

**Paroxol Tosylate**, chemically known as [(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate, is a key advanced intermediate in the manufacturing of Paroxetine, a widely used selective serotonin reuptake inhibitor (SSRI).<sup>[2][3]</sup> The purity, and particularly the stereochemical integrity, of **Paroxol Tosylate** directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Rigorous analytical characterization is therefore not merely a procedural step but a fundamental requirement of quality control in pharmaceutical synthesis.

This application note moves beyond a simple listing of methods. It provides the strategic framework for developing a robust analytical control strategy, explaining the causality behind

experimental choices to build a self-validating system for the comprehensive assessment of **Paroxol Tosylate**.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **Paroxol Tosylate** is the foundation for analytical method development. Key properties are summarized in Table 1.

Property	Value	Source(s)
Chemical Name	[(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate	[4]
CAS Number	317323-77-6	[2][4][5]
Molecular Formula	C <sub>20</sub> H <sub>24</sub> FNO <sub>3</sub> S	[4][5]
Molecular Weight	377.47 g/mol	[2][4][5]
Appearance	Off-White Solid	[2]
Melting Point	117-118°C	[6]
Solubility	Soluble in Chloroform and Methanol	[6]
Stereochemistry	(3S, 4R)-trans isomer	[6]

## Analytical Characterization Workflow

A multi-tiered approach is essential for the complete characterization of a pharmaceutical intermediate. The workflow ensures that all critical quality attributes—identity, purity, stereochemistry, and physical properties—are thoroughly assessed.

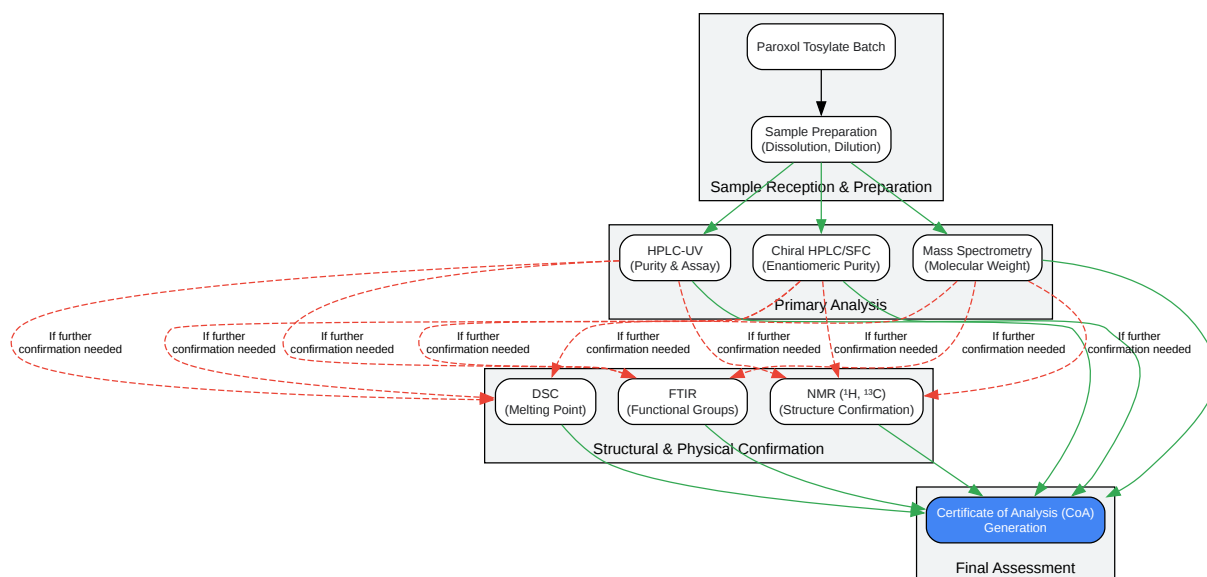


Figure 1: General Analytical Workflow for Paroxol Tosylate

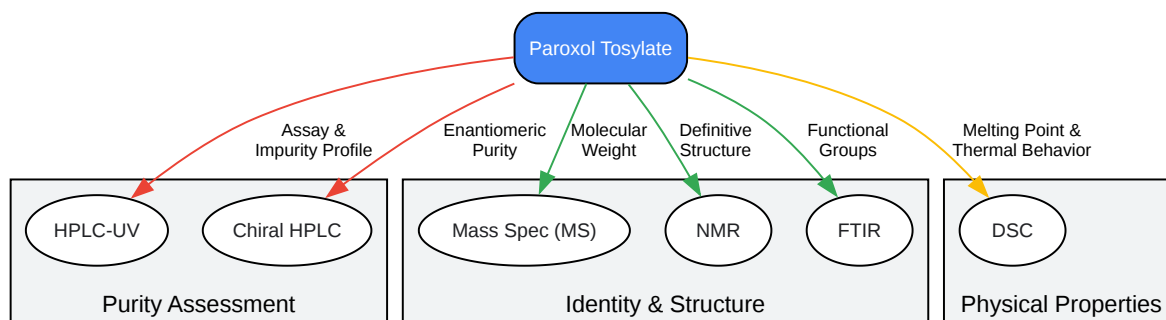


Figure 2: Role of Each Analytical Technique

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